9-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one
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Overview
Description
9-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one is a chemical compound belonging to the class of benzazepines. This compound is characterized by its unique structure, which includes a methoxy group attached to the benzazepine core. Benzazepines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate starting material, such as 2-ethynylaniline.
Hydrohalogenation: The key step involves the hydrohalogenation of 2-ethynylaniline in a syn-selective manner.
Cyclization: The resulting haloalkene undergoes cyclization in the presence of a palladium catalyst to form the benzazepine core.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and conditions such as elevated temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
9-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one has been studied for various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5H-Dibenz[b,f]azepine, 10,11-dihydro-: This compound shares a similar benzazepine core but lacks the methoxy group.
9-Methoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine: This compound is structurally similar but contains an amine group instead of a ketone.
Uniqueness
The presence of the methoxy group in 9-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one distinguishes it from other benzazepines. This functional group can influence the compound’s reactivity, biological activity, and potential therapeutic applications.
Properties
Molecular Formula |
C11H13NO2 |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
9-methoxy-1,2,3,4-tetrahydro-1-benzazepin-5-one |
InChI |
InChI=1S/C11H13NO2/c1-14-10-6-2-4-8-9(13)5-3-7-12-11(8)10/h2,4,6,12H,3,5,7H2,1H3 |
InChI Key |
NONCMSJEQHMLTR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NCCCC2=O |
Origin of Product |
United States |
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